Cas no 2005158-23-4 (1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one)

1-{8-Azaspiro[4.5]decan-8-yl}prop-2-yn-1-one is a versatile heterocyclic compound featuring an 8-azaspiro[4.5]decane scaffold coupled with a propynone moiety. This structure confers reactivity at the alkyne and ketone functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. The spirocyclic framework enhances rigidity, potentially improving binding affinity in drug design. Its electrophilic nature allows for selective modifications, enabling applications in cross-coupling reactions, cycloadditions, and the development of bioactive molecules. The compound’s stability and synthetic accessibility further support its utility in constructing complex pharmacophores or functional materials. Researchers may leverage its unique architecture for targeted molecular exploration.
1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one structure
2005158-23-4 structure
Product Name:1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one
CAS No:2005158-23-4
MF:
MW:
MDL:MFCD31600261
CID:4710428
PubChem ID:138989270
Update Time:2025-05-20

1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one
    • MDL: MFCD31600261

1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one Pricemore >>

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Additional information on 1-{8-azaspiro4.5decan-8-yl}prop-2-yn-1-one

Comprehensive Overview of 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one (CAS No. 2005158-23-4): Properties, Applications, and Research Insights

The compound 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one (CAS No. 2005158-23-4) is a specialized organic molecule featuring a unique spirocyclic structure combined with a propynone moiety. Its molecular architecture, characterized by the 8-azaspiro[4.5]decane core, has garnered significant attention in pharmaceutical and materials science research due to its potential as a versatile building block for drug discovery and functional materials. This article delves into its chemical properties, synthetic pathways, and emerging applications while addressing frequently searched queries about its role in modern research.

Chemically, 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one belongs to the class of spirocyclic amines, a scaffold increasingly explored for its three-dimensional complexity and bioactivity. The presence of the prop-2-yn-1-one group introduces reactivity suitable for click chemistry applications, a hot topic in drug development and bioconjugation. Researchers often search for "spirocyclic compounds in drug design" or "azaspiro derivatives solubility," reflecting interest in its physicochemical behavior. Studies indicate this compound exhibits moderate polarity, with solubility profiles favoring polar organic solvents like DMSO or methanol, making it compatible with high-throughput screening assays.

In pharmaceutical contexts, the 8-azaspiro[4.5]decane framework is valued for its conformational rigidity, which can enhance target binding selectivity—a key concern in designing kinase inhibitors or GPCR modulators. Recent publications highlight derivatives of 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one as intermediates for proteolysis-targeting chimeras (PROTACs), aligning with the trending focus on targeted protein degradation therapies. Queries such as "spirocycles in PROTACs" or "CAS 2005158-23-4 synthetic route" underscore its relevance in cutting-edge therapeutic strategies.

Synthetic approaches to this compound typically involve Mannich-type reactions or N-alkylation of the spirocyclic amine precursor with propargyl bromide derivatives. Optimized protocols emphasize atom economy and mild conditions, addressing the growing demand for "green chemistry in heterocycle synthesis." Analytical characterization via LC-MS and NMR (notably 13C and 1H spectra) confirms its structural integrity, with the alkyne proton resonating characteristically at ~2.5 ppm.

Beyond pharmaceuticals, 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one finds utility in materials science, particularly in polymer cross-linking due to its terminal alkyne functionality. This aligns with searches for "alkyne-containing monomers for smart materials." Its thermal stability (decomposition >200°C) makes it suitable for high-performance coatings—a sector increasingly prioritizing sustainability, as seen in queries like "bio-based spirocyclic additives."

Ongoing research explores its derivatization via Sonogashira coupling or cycloadditions, expanding its utility in molecular imaging probes. Safety data suggests standard handling protocols for laboratory chemicals, with no significant ecotoxicity reported—a point of interest for industrial scalability. As the scientific community prioritizes fragment-based drug discovery and 3D-rich scaffolds, this compound’s role is poised to grow, evidenced by rising patent filings referencing CAS 2005158-23-4.

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